molecular formula C14H13Cl2NO B13196002 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline

Cat. No.: B13196002
M. Wt: 282.2 g/mol
InChI Key: XFQMQHXBYPNFFZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is an organic compound with the molecular formula C14H13Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with a chloro group and a phenoxy group that is further substituted with chloro and dimethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline typically involves the following steps:

    Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group, forming 2,6-dimethylaniline.

    Chlorination: The 2,6-dimethylaniline is chlorinated to introduce the chloro groups.

    Coupling Reaction: Finally, the chlorinated 2,6-dimethylaniline is coupled with 5-chloro-2-nitrophenol to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-dimethoxyaniline: Another aniline derivative with similar substitution patterns.

    2,6-Dichloroaniline: A simpler aniline derivative with two chloro groups.

    4-Chloro-2,6-dimethylaniline: Similar structure but lacks the phenoxy group.

Uniqueness

5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is unique due to the presence of both chloro and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline

InChI

InChI=1S/C14H13Cl2NO/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17/h3-7H,17H2,1-2H3

InChI Key

XFQMQHXBYPNFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl

Origin of Product

United States

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